Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
Description
Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- (IUPAC name variations noted in , and 9) is a sphingolipid derivative classified as a ceramide. Ceramides consist of a sphingoid base linked to a fatty acid via an amide bond. This compound features:
- Molecular formula: C₃₄H₆₇NO₃ ()
- Molecular weight: 537.90–539.92 g/mol (depending on stereochemistry and saturation) ()
- Structure: A hexadecanoyl (C16) chain attached to a sphingoid base with hydroxyl groups at positions 1, 2, and 3 ().
Synthesis of analogous ceramides, such as hexacosanoylceramide (C44H89NO4), involves EDC/HOBT coupling of phytosphingosine and fatty acids ().
Properties
IUPAC Name |
N-(1,3-dihydroxyoctadecan-2-yl)hexadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGTXOVNNFGTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H69NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399420 | |
| Record name | Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28791-69-7 | |
| Record name | Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(hexadecanoyl)-sphinganine typically involves the acylation of sphinganine with hexadecanoic acid. This can be achieved through various methods, including:
Enzymatic Synthesis: Lipases can be used to catalyze the esterification of sphinganine with hexadecanoic acid, providing a more environmentally friendly and selective approach.
Industrial Production Methods
Industrial production of N-(hexadecanoyl)-sphinganine may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(hexadecanoyl)-sphinganine can undergo various chemical reactions, including:
Reduction: Reduction of the amide bond can yield the corresponding amine and alcohol.
Substitution: The hydroxyl groups on the sphinganine backbone can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sphingosine, ceramide-1-phosphate.
Reduction: Hexadecanol, sphinganine derivatives.
Substitution: Various N-acyl sphinganine derivatives.
Scientific Research Applications
N-(hexadecanoyl)-sphinganine has a wide range of applications in scientific research:
Mechanism of Action
N-(hexadecanoyl)-sphinganine exerts its effects through several mechanisms:
Cell Signaling: Acts as a second messenger in various signaling pathways, influencing cell growth, differentiation, and apoptosis.
Molecular Targets: Interacts with specific receptors and enzymes, such as protein kinase C (PKC) and ceramide synthase.
Pathways Involved: Involved in the sphingolipid metabolic pathway, which regulates the balance between cell survival and death.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key features of Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- with structurally related ceramides and amides:
Key Comparative Insights
Acyl Chain Length and Hydrophobicity: The target compound’s C16 acyl chain balances hydrophobicity, whereas hexacosanoylceramide (C26) has enhanced lipid solubility, impacting membrane integration . Shorter chains (e.g., C10 in ’s compound) increase solubility, making them suitable for cosmetic formulations .
Saturation and Stereochemistry :
- Unsaturated variants (e.g., 3-heptadecenyl in ) introduce kinks in the hydrocarbon tail, altering phase behavior in lipid bilayers .
- Stereoisomerism (e.g., 1S,2R vs. 1R,2S in and ) may affect receptor binding or enzymatic processing, though specific data are lacking.
Functional Group Modifications: Hydroxylation of the acyl chain (e.g., 2-hydroxyhexadecanoyl in ) enhances hydrogen bonding, influencing interactions with proteins or aqueous environments .
Synthetic and Analytical Methods :
Biological Activity
Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- is a bioactive compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
- Molecular Formula : C36H73NO3
- CAS Number : 96673-02-8
The compound is characterized by a long-chain fatty acid amide structure, which is known to influence various biological processes, particularly in the context of cell signaling and inflammation.
Biological Activity Overview
Hexadecanamide exhibits multiple biological activities, including:
- Anti-inflammatory Effects : It has been shown to modulate inflammatory responses in various cell types.
- Neuroprotective Properties : The compound may confer protection against neurodegenerative conditions by influencing apoptosis and cell survival pathways.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis.
The biological activity of Hexadecanamide can be attributed to several mechanisms:
- Interaction with Cannabinoid Receptors : Hexadecanamide may act as a ligand for cannabinoid receptors, influencing pain perception and inflammation.
- Regulation of Apoptosis : It has been reported to upregulate pro-apoptotic factors (e.g., BAX) while downregulating anti-apoptotic factors (e.g., BCL-2), leading to increased apoptotic signaling in cancer cells .
- Modulation of Lipid Metabolism : The compound may alter lipid profiles in cells, impacting cellular signaling pathways related to growth and survival.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study investigated the effects of Hexadecanamide on human breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that treatment with the compound resulted in significant inhibition of cell proliferation and induction of apoptosis through upregulation of tumor suppressor genes such as P53 and P21 .
- Another study highlighted its role in reducing inflammation in macrophages by inhibiting the production of pro-inflammatory cytokines .
- In Vivo Studies :
Data Summary Table
Q & A
Q. Synthesis :
- React palmitic acid (C16:0) with a sphingoid base (e.g., sphingosine) under amide-coupling conditions (e.g., DCC/DMAP) .
Purification : - Use column chromatography (silica gel, chloroform/methanol gradients) or preparative HPLC .
- Solubility Dissolve in DMSO (20 mg/mL) , ethanol (22 mg/mL), or dimethylformamide (14 mg/mL) under inert gas purging to prevent oxidation .
Advanced: What experimental challenges arise in resolving its stereochemistry and purity?
- Stereochemical variability : The compound has two defined stereocenters and a double bond (4E configuration). Impurities in synthetic batches often arise from incomplete stereocontrol during amide coupling .
- Analytical resolution : Use chiral HPLC (e.g., Chiralpak IC column) with a methanol/water mobile phase to separate enantiomers .
- Contradictions in predicted vs. experimental properties : Predicted density (0.919 g/cm³) and boiling point (675°C) may deviate due to intermolecular hydrogen bonding .
Advanced: How do structural variants (e.g., chain length, saturation) impact bioactivity data?
- Chain length : Shorter chains (e.g., C6-ceramide) exhibit higher solubility but reduced membrane integration compared to C16 .
- Saturation : The 4E double bond is critical for neuraminidase inhibition ; saturation abolishes activity .
- Hydroxyl group positioning : Altering hydroxyl stereochemistry (e.g., 2R→2S) disrupts interactions with lipid rafts, as shown in fluorescent tracer studies .
Advanced: What methodologies are used to track its intracellular trafficking and localization?
- Fluorescent analogs : BODIPY FL-C5-ceramide (λex/em = 505/511 nm) enables live-cell imaging of Golgi and endoplasmic reticulum dynamics .
- Pulse-chase experiments : Combine radiolabeled (³H-palmitate) ceramide with subcellular fractionation to study lipid turnover .
Advanced: How can researchers address contradictions in reported bioactivity across studies?
- Source variability : Natural isolates (e.g., from Discodermia calyx) may contain co-eluting lipids that confound activity assays . Validate purity via high-resolution MS/MS .
- Assay conditions : Neuraminidase inhibition assays are pH-sensitive; discrepancies arise if buffer systems (e.g., Tris vs. phosphate) alter enzyme kinetics .
Advanced: What strategies mitigate instability during storage and handling?
- Storage : Lyophilize and store at -80°C under argon to prevent hydrolysis of the amide bond .
- Solvent selection : Avoid aqueous buffers (prone to micelle formation) for long-term stock solutions; use anhydrous DMSO .
Advanced: How is computational modeling applied to study its membrane interactions?
- Molecular dynamics (MD) simulations : Use the CHARMM36 force field to model interactions with lipid bilayers, focusing on hydrogen bonding between hydroxyl groups and phospholipid headgroups .
- Docking studies : Predict binding to neuraminidase (PDB: 3B7E) using AutoDock Vina, accounting for the 4E double bond’s role in hydrophobic interactions .
Advanced: Why do studies report conflicting data on its role in apoptosis?
- Cell type specificity : Apoptotic effects are pronounced in cancer cells (e.g., MDCK) but negligible in primary fibroblasts due to differential ceramide kinase expression .
- Concentration thresholds : Bioactivity is biphasic; pro-apoptotic effects occur at ≥10 µM , while lower concentrations promote proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
